![molecular formula C32H50O4 B600769 Tsugaric acid A CAS No. 174391-64-1](/img/structure/B600769.png)
Tsugaric acid A
概述
描述
科学研究应用
Therapeutic Uses
- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown its potential in treating conditions such as arthritis and other inflammatory diseases by modulating immune responses .
- Neuroprotective Properties : Recent investigations into the compound's effects on neural dysfunctions suggest it may help alleviate symptoms associated with Alzheimer's disease and depression. The mechanisms appear to involve neuroprotection and enhancement of cognitive functions .
- Anticancer Activity : Some studies have highlighted the compound's ability to inhibit cancer cell proliferation. Its structural components may interact with specific cellular pathways involved in tumor growth suppression .
Case Studies
- Study on Neuroprotection : A network pharmacology approach was utilized to analyze the compound's effects on neural pathways. Results indicated significant improvements in memory and cognitive function in animal models of Alzheimer's disease .
- Anti-inflammatory Research : Clinical trials demonstrated that patients receiving treatment with the compound showed reduced markers of inflammation compared to control groups .
Enzyme Interaction
The compound has been shown to interact with various enzymes involved in metabolic pathways. Its acetyloxy group may enhance its binding affinity to specific targets within cellular systems.
Metabolic Pathway Modulation
Research suggests that this compound can modulate metabolic pathways related to lipid metabolism and energy homeostasis. This could have implications for treating metabolic disorders such as obesity and diabetes.
Polymer Development
Due to its unique structural properties, the compound can be used as a building block for synthesizing novel polymers with tailored properties for applications in coatings and adhesives.
Nanotechnology
The compound's ability to self-assemble into nanostructures opens avenues for its use in drug delivery systems where controlled release of therapeutic agents is critical.
作用机制
茶里酸 A 主要通过其抗氧化活性发挥作用。 它抑制超氧化物阴离子的形成,从而减少细胞中的氧化应激 . 该化合物还通过吸收 UVB 辐射并防止 DNA 损伤来保护角质形成细胞。 分子靶标包括参与氧化应激反应和细胞修复的各种酶和途径 .
类似化合物:
白桦脂酸: 另一种具有类似抗氧化特性的三萜类化合物,但结构特征不同。
齐墩果酸: 以其抗炎和保肝作用而闻名,它与茶里酸 A 在功能上有一些相似之处。
独特性: 茶里酸 A 由于其独特的结构而独一无二,该结构包括 3α 位的乙酰氧基和 8,24 位的双键。 这些结构特征有助于其独特的生物活性,使其成为研究和工业应用的宝贵化合物 .
生化分析
Biochemical Properties
Tsugaric Acid A plays a significant role in biochemical reactions. It can significantly inhibit superoxide anion formation
Cellular Effects
This compound has protective effects on human keratinocytes against damage induced by ultraviolet B (UVB) light . It influences cell function by protecting keratinocytes from photodamage .
Molecular Mechanism
It is known to exert its effects at the molecular level through its antioxidant properties, which inhibit superoxide anion formation .
准备方法
合成路线和反应条件: 茶里酸 A 的合成涉及多个步骤,通常从羊毛甾醇开始,羊毛甾醇是一种常见的三萜类前体。该过程包括在受控条件下进行的乙酰化、氧化和环化反应。 使用特定的试剂和催化剂来促进这些转化,确保最终产物的高产率和纯度 .
工业生产方法: 茶里酸 A 的工业生产通常涉及从天然来源提取,例如某些植物物种。提取过程包括溶剂提取、通过色谱法纯化和结晶。 这些方法经过优化,以最大限度地提高产量并保持化合物的生物活性 .
化学反应分析
反应类型: 茶里酸 A 经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物,这些衍生物可能表现出增强的或改变的生物活性。
还原: 还原反应可以修饰官能团,可能导致具有不同特性的新类似物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 经常使用诸如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
主要产品:
相似化合物的比较
Betulinic Acid: Another triterpenoid with similar antioxidant properties but different structural features.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects, it shares some functional similarities with Tsugaric acid A.
Ursolic Acid: Exhibits anti-inflammatory and anticancer properties, making it comparable to this compound in terms of biological activity.
Uniqueness: this compound is unique due to its specific structure, which includes an acetoxy group at the 3α position and a double bond at the 8,24 positions. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .
生物活性
The compound (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on current research findings.
The compound has a molecular formula of and a molecular weight of approximately 466.7 g/mol. Its structure features multiple chiral centers and a significant degree of stereochemistry which may influence its biological interactions.
Key Chemical Characteristics
Property | Value |
---|---|
Molecular Weight | 466.7 g/mol |
XLogP3-AA | 5.2 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 6 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit the TLR4/MyD88/NF-κB signaling pathway. This pathway is crucial in mediating inflammatory responses and is often upregulated in conditions such as osteoarthritis .
- Antioxidant Properties : The presence of multiple hydroxyl groups in the structure may confer antioxidant capabilities. Antioxidants are vital in combating oxidative stress and protecting cellular integrity.
- Hormonal Modulation : Given its structural similarity to steroid-like compounds, it may interact with hormonal pathways or act as a modulator of steroid hormone activity.
Study on Osteoarthritis
A study conducted by Jian et al. (2020) explored the effects of various compounds on osteoarthritis models and highlighted the importance of the TLR4/MyD88/NF-κB pathway in inflammation management. The findings indicated that compounds similar to (2R)-2-[(3S... could significantly reduce inflammatory markers associated with osteoarthritis .
Pharmacological Investigations
Further pharmacological evaluations have shown that the compound can affect multiple signaling pathways involved in inflammation and cell apoptosis. For instance:
- TNF Signaling Pathway : This pathway is critical for systemic inflammation and has been implicated in various chronic diseases.
- MAPK Pathway : Involved in cellular responses to stress and cytokines.
Therapeutic Applications
The diverse biological activities suggest potential applications in:
- Anti-inflammatory therapies for chronic diseases such as arthritis.
- Antioxidant supplements to enhance health and prevent oxidative damage.
属性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWGZIBLJWZUEA-NFOHWCJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?
A: Research suggests that (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, also known as this compound, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []
Q2: How does the chemical structure of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) differ from other lanostanoids found in Ganoderma tsugae?
A: (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (this compound) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。